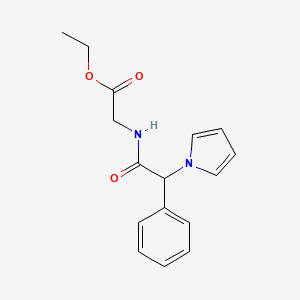

N-(2-(furan-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

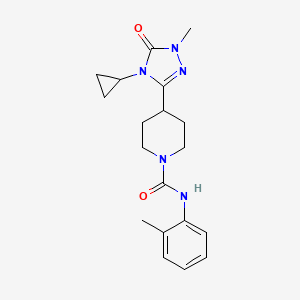

The compound "N-(2-(furan-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide" is a complex organic molecule that likely contains a benzamide moiety linked to furan and thiophene heterocycles. While the specific compound is not directly studied in the provided papers, similar structures have been synthesized and analyzed, which can give insights into the potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of amide bonds and the construction of heterocyclic frameworks. For instance, the synthesis of thiazolidin-4-one derivatives with furan and thiophene substituents involves cyclization reactions of N-substituted carboxamide derivatives with thiosalicylic acid . This suggests that a similar synthetic strategy could be employed for the target compound, possibly involving the formation of an amide bond between a furan-methoxyethylamine and a thiophene-substituted benzoyl chloride.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray powder diffraction (XRPD) and density functional theory (DFT) calculations . These studies reveal that such compounds can crystallize in various space groups and exhibit complex intermolecular interactions, as evidenced by Hirshfeld surface analysis and fingerprint plots . The molecular structure of the target compound would likely be influenced by the presence of the furan and thiophene rings, which could impact its overall geometry and electronic distribution.

Chemical Reactions Analysis

The reactivity of compounds containing furan and thiophene rings can be influenced by the presence of substituents and the electronic nature of the heterocycles. For example, the bromination kinetics of 2-methoxycarbonyl derivatives of furan and thiophene show that these heterocycles can undergo electrophilic substitution reactions, with furan being more reactive than thiophene . This suggests that the target compound may also participate in similar electrophilic substitution reactions, potentially at the α-position of the furan ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related structures. Compounds with furan and thiophene rings often exhibit interesting optical properties, such as fluorescence upon binding to metal ions, which is attributed to intramolecular charge transfer (ICT) . Additionally, the antimicrobial activity of furan/thiophene-containing compounds has been evaluated, with some showing good activity against various bacteria and yeasts . The target compound may also possess similar biological activities and optical properties, which could be explored in future studies.

科学的研究の応用

Antiplasmodial Activities

A study by Hermann et al. (2021) explored the antiplasmodial activities of N-acylated furazan-3-amines, indicating that benzamides, including structures similar to N-(2-(furan-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide, show promising activity against Plasmodium falciparum strains. This research underscores the potential of such compounds in the development of new antimalarial medications (Hermann et al., 2021).

Synthesis and Reactivity

The synthesis and reactivity of furan and thiophene derivatives have been extensively studied, demonstrating their utility in producing various heterocyclic compounds. For instance, Reddy et al. (2012) discussed the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives via aza-Piancatelli rearrangement, showcasing the versatility of furan-2-yl compounds in organic synthesis (Reddy et al., 2012).

Anticancer and Antiangiogenic Activities

Romagnoli et al. (2015) explored the design, synthesis, and evaluation of 3-arylaminobenzofuran derivatives for their anticancer and antiangiogenic activities, targeting the colchicine site on tubulin. This study highlights the potential of furan derivatives as potent anticancer agents (Romagnoli et al., 2015).

Functional Electrolytes in Energy Storage

Abe et al. (2006) presented research on novel type additives, including furan and thiophene derivatives, to improve the cathode cycleability performance in energy storage devices. This study provides insights into the application of such compounds in enhancing the efficiency of batteries (Abe et al., 2006).

作用機序

特性

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-4-thiophen-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c1-21-17(16-3-2-9-22-16)11-19-18(20)14-6-4-13(5-7-14)15-8-10-23-12-15/h2-10,12,17H,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWZVHLSRVQAOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2547485.png)

![2,4-dinitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2547486.png)

![5-(dithiolan-3-yl)-N-[[3-(2-oxo-3H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide](/img/structure/B2547487.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2547490.png)

![[2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethyl]amine hydrochloride](/img/structure/B2547492.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2547503.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2547504.png)